1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one
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Overview
Description
1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one is an organic compound that features a unique structure combining an indanone core with a hexenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one typically involves multi-step reactions. One common method includes the use of palladium diacetate, triethylamine, and N,N-dimethyl-formamide under an inert atmosphere at 110°C . The reaction proceeds through several steps, including the formation of intermediate compounds, which are then converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hexenyl side chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its derivatives may have therapeutic properties, making it a candidate for pharmaceutical research.
Industry: The compound’s unique structure makes it useful in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
2-(Hex-5-en-1-yl)isoindoline-1,3-dione: This compound shares a similar hexenyl side chain but differs in its core structure.
1,1-Diborylalkanes: These compounds have similar synthetic routes but feature different functional groups.
Uniqueness: 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one is unique due to its combination of an indanone core with a hexenyl side chain, providing distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in synthetic chemistry and materials science.
Properties
CAS No. |
193737-74-5 |
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Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-hex-5-enyl-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C15H18O/c1-2-3-4-5-10-14-13-9-7-6-8-12(13)11-15(14)16/h2,6-9,14H,1,3-5,10-11H2 |
InChI Key |
LBYDMRVCNHKUDF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC1C(=O)CC2=CC=CC=C12 |
Origin of Product |
United States |
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